(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate
Overview
Description
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate is an organic compound that features a bromine, nitro, and chlorobenzoate group attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate typically involves multiple steps. One common approach starts with the bromination of 5,6,7,8-tetrahydronaphthalene to introduce the bromine atom. This is followed by nitration to add the nitro group. The final step involves esterification with 2-chlorobenzoic acid to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 1-Amino-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl 2-chlorobenzoate.
Substitution: 1-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl 2-chlorobenzoate.
Hydrolysis: 2-Chlorobenzoic acid and 1-bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-ol.
Scientific Research Applications
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorobenzoate groups may also contribute to the compound’s activity by facilitating its binding to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but lacks the chlorobenzoate group.
5,6,7,8-Tetrahydronaphthalen-2-yl benzoate: Similar core structure but different substituents.
2-Chlorobenzoic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and nitro groups on the tetrahydronaphthalene core, along with the chlorobenzoate ester, makes it a versatile compound for various applications .
Properties
IUPAC Name |
(1-bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO4/c18-15-11-6-2-1-5-10(11)9-14(20(22)23)16(15)24-17(21)12-7-3-4-8-13(12)19/h3-4,7-9H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMZSTNNYJHKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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